molecular formula C17H17N5OS B2404179 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1903278-57-8

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2404179
CAS No.: 1903278-57-8
M. Wt: 339.42
InChI Key: DCJLFRGBIIHOPH-UHFFFAOYSA-N
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Description

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide is a sophisticated small molecule inhibitor designed to target the methyltransferase-like 3 (METTL3) protein, a key enzyme in the epitranscriptomic regulation of gene expression . METTL3 catalyzes the N6-methyladenosine (m6A) modification of RNA, which plays a critical role in various cellular processes, including mRNA stability, splicing, and translation. Dysregulation of m6A methylation is implicated in numerous diseases, particularly cancer, where it can influence oncogene expression, tumor progression, and metastasis. This compound is characterized by its [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its high-affinity binding to kinase ATP sites and other enzymatic pockets, which is optimized here for interaction with the SAM-binding site of METTL3. The strategic incorporation of the thiophene and cyclohexenecarboxamide moieties enhances its drug-like properties and binding specificity. As a research-grade METTL3 inhibitor, this compound provides scientists with a powerful chemical probe to dissect the complex roles of m6A methylation in oncogenesis, stem cell differentiation, and immune response , offering significant potential for the development of novel therapeutic strategies in oncology and epigenetics.

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(12-4-2-1-3-5-12)18-10-16-20-19-15-7-6-14(21-22(15)16)13-8-9-24-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJLFRGBIIHOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and therapeutic applications based on recent research findings.

The compound has a complex structure characterized by the presence of a triazolo-pyridazine core and a thiophene moiety. Its molecular formula is C17H18N6OSC_{17}H_{18}N_{6}OS with a molecular weight of approximately 358.43 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₈N₆OS
Molecular Weight358.43 g/mol
CAS Number1903631-56-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer pathways. The compound has shown promising inhibitory effects on c-Met kinase, which plays a critical role in tumor growth and metastasis.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • A549 (lung cancer) : IC50 = 1.06 ± 0.16 μM
  • MCF-7 (breast cancer) : IC50 = 1.23 ± 0.18 μM
  • HeLa (cervical cancer) : IC50 = 2.73 ± 0.33 μM

These values indicate that the compound is highly effective at low concentrations compared to standard chemotherapeutics.

Study on c-Met Inhibition

A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives indicated that this compound showed comparable potency to Foretinib, a known c-Met inhibitor . The study highlighted that the compound could induce apoptosis in A549 cells through a dose-dependent mechanism.

Apoptosis Induction

Flow cytometry analyses revealed that treatment with this compound resulted in increased apoptosis rates in A549 cells:

Concentration (μM)Apoptosis Rate (%)
Control5.16
3.7513.73
7.5024.87
15.0035.87

This data suggests that the compound not only inhibits cell proliferation but also effectively induces programmed cell death in cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiophene and triazolo-pyridazine moieties can significantly influence the biological activity of the compound. For instance, substituents that enhance lipophilicity or improve binding affinity to c-Met may lead to increased cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide with analogs from the provided evidence and related literature:

Compound Key Structural Features Potential Advantages/Limitations
This compound Thiophene (electron-rich), cyclohexene (conformational flexibility), triazolopyridazine core Enhanced solubility due to cyclohexene; potential kinase inhibition via triazole-thiophene synergy
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide () Pyrrolo-triazolopyrazine core, cyclopropane sulfonamide Higher metabolic stability (sulfonamide group) but reduced solubility vs. cyclohexenecarboxamide
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide () Indole-acetamide scaffold, pentyl chain Likely cannabinoid receptor modulation; limited heterocyclic diversity vs. triazolopyridazine
6-(2-chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine () Benzodiazepine-triazole hybrid, nitro group Sedative/hypnotic potential; nitro group may pose toxicity risks

Key Observations:

Solubility vs. Stability : Cyclohexenecarboxamide may offer better aqueous solubility compared to cyclopropane sulfonamide () but could be less metabolically stable than benzodiazepine hybrids ().

Therapeutic Scope : Triazolopyridazine derivatives (target compound) are more likely to target kinases or growth factor receptors, whereas benzodiazepine-triazole hybrids () align with CNS disorders.

Research Findings and Limitations

  • Synthetic Feasibility : The triazolopyridazine core is synthetically challenging but allows for modular substitution, as seen in the patent (). The thiophene incorporation likely follows Suzuki-Miyaura coupling protocols .
  • Biological Data Gaps: No explicit activity data for the target compound is available in the provided evidence. However, analogs like N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide () show kinase inhibition in preclinical models, suggesting a plausible mechanism for the target molecule .
  • Toxicity Considerations : The nitro group in 6-(2-chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine () highlights the importance of substituent choice; the absence of such groups in the target compound may reduce off-target effects .

Q & A

Q. What are the key steps in synthesizing N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide?

The synthesis involves multi-step organic reactions:

  • Step 1: Condensation of thiophene-3-carbaldehyde with hydrazine to form the triazolo-pyridazine core.
  • Step 2: Functionalization of the triazolo-pyridazine via nucleophilic substitution or coupling reactions to introduce the cyclohexene carboxamide group.
  • Step 3: Purification using column chromatography and recrystallization. Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C for cyclization), and catalysts like Pd for cross-coupling steps .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., distinguishing thiophene vs. cyclohexene signals).
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]+ ion).
  • Infrared (IR) Spectroscopy: Identification of amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations .

Q. What challenges arise in determining the solubility of this compound, and how are they addressed?

Solubility issues in aqueous media are common due to hydrophobic moieties (e.g., cyclohexene). Strategies include:

  • Co-solvent systems: Use DMSO-water mixtures for in vitro assays.
  • Derivatization: Introduce polar groups (e.g., sulfonate) without altering core activity .

Advanced Research Questions

Q. What methodologies are used to assess its biological activity and target engagement?

  • Binding Assays: Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for kinases or GPCRs.
  • Cellular Assays: Dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
  • Molecular Docking: Computational modeling to predict interactions with active sites (e.g., ATP-binding pockets) .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Core Modifications: Replace thiophene-3-yl with thiophene-2-yl to alter steric effects .
  • Substituent Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) on the carboxamide to enhance metabolic stability .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., triazole vs. pyridazine protons).
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies improve pharmacokinetic properties like bioavailability?

  • Prodrug Design: Convert the carboxamide to a methyl ester for enhanced absorption, followed by enzymatic hydrolysis in vivo.
  • Nanoparticle Encapsulation: Use liposomal carriers to improve solubility and reduce clearance .

Q. How do functional groups influence reactivity in derivatization reactions?

  • Amide Group: Susceptible to hydrolysis under acidic/basic conditions; stabilize via steric hindrance (e.g., bulky cyclohexene).
  • Triazole Ring: Participates in Huisgen cycloaddition for bioconjugation (e.g., attaching fluorescent probes) .

Methodological Notes

Q. How are analytical methods validated for purity assessment?

  • HPLC-DAD: Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to achieve >95% purity.
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. What approaches identify biological targets for this compound?

  • Chemoproteomics: Use affinity-based probes to pull down interacting proteins from cell lysates.
  • CRISPR-Cas9 Screening: Genome-wide knockout libraries to identify resistance-conferring genes .

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